(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting compound to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can yield the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional group interactions.
Mechanism of Action
The mechanism of action of (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylthio)phenyl)methanol
- (4-(Phenylthio)phenyl)methanol
- (4-(Methylthio)benzyl alcohol
Uniqueness
What sets (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol apart from similar compounds is its unique combination of functional groups and its pyrazole ring structure. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
618383-30-5 |
---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
[3-(4-methylsulfanylphenyl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H16N2OS/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-11,20H,12H2,1H3 |
InChI Key |
AYMFMMQZOFFZDU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.